![molecular formula C11H21IOSi B12621639 {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane CAS No. 918813-47-5](/img/structure/B12621639.png)
{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a complex organosilicon compound It features a cyclopentene ring substituted with an iodoethyl group and a trimethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via a halogenation reaction, where an ethyl group is substituted with iodine using reagents such as iodine and a suitable catalyst.
Formation of the Trimethylsilyl Ether: The final step involves the protection of the hydroxyl group with a trimethylsilyl group using reagents like trimethylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or other oxidized products.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include azidoethyl or cyanoethyl derivatives.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include ethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions The iodoethyl group can act as a leaving group in substitution reactions, while the trimethylsilyl ether can protect hydroxyl groups during synthesis
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(5R)-5-(2-Bromoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a bromoethyl group instead of an iodoethyl group.
{[(5R)-5-(2-Chloroethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a chloroethyl group instead of an iodoethyl group.
{[(5R)-5-(2-Fluoroethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The uniqueness of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane lies in the presence of the iodoethyl group, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromo, chloro, and fluoro counterparts, allowing for a wider range of chemical transformations.
Propriétés
Numéro CAS |
918813-47-5 |
|---|---|
Formule moléculaire |
C11H21IOSi |
Poids moléculaire |
324.27 g/mol |
Nom IUPAC |
[(5R)-5-(2-iodoethyl)-5-methylcyclopenten-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H21IOSi/c1-11(8-9-12)7-5-6-10(11)13-14(2,3)4/h6H,5,7-9H2,1-4H3/t11-/m1/s1 |
Clé InChI |
QVZXSMBPRXJXAM-LLVKDONJSA-N |
SMILES isomérique |
C[C@@]1(CCC=C1O[Si](C)(C)C)CCI |
SMILES canonique |
CC1(CCC=C1O[Si](C)(C)C)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)

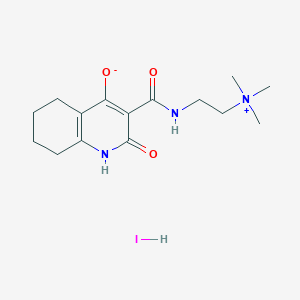
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
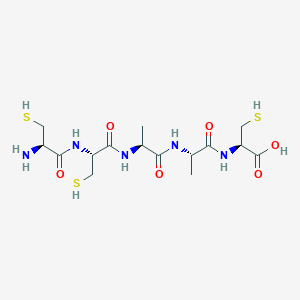
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
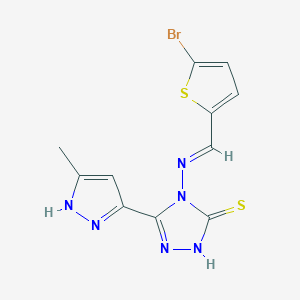
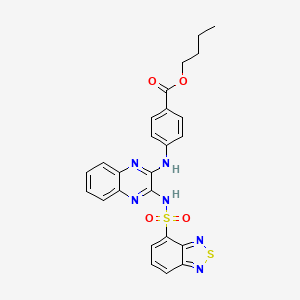
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)

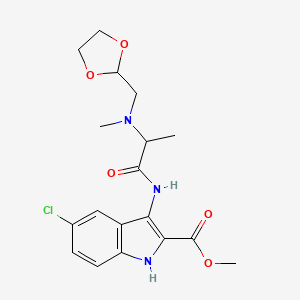
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
